Binding Affinity: DUPA vs. PSMA-617 and PSMA-11
DUPA exhibits a PSMA binding affinity of Ki = 8 nM as determined by competitive radioligand binding assay using [125I]-DUPA and membrane fractions from LNCaP cells [1]. In comparison, PSMA-617 demonstrates a higher binding affinity with Ki = 0.37 ± 0.21 nM in enzymatic assay and Ki = 2.34 ± 2.94 nM in cell-based LNCaP equilibrium assay [2], while PSMA-11 shows an IC50 of 17.4 ± 1.6 nM in a similar competitive binding format [3]. DUPA's intermediate affinity positions it as a ligand with sufficient targeting capability while potentially avoiding the non-specific tissue retention observed with ultra-high-affinity ligands.
| Evidence Dimension | PSMA binding affinity |
|---|---|
| Target Compound Data | Ki = 8 nM (DUPA) |
| Comparator Or Baseline | PSMA-617: Ki = 0.37 nM (enzymatic), Ki = 2.34 nM (cell-based); PSMA-11: IC50 = 17.4 nM |
| Quantified Difference | DUPA Ki is approximately 22-fold higher than PSMA-617 enzymatic Ki; DUPA Ki is approximately 2.2-fold lower than PSMA-11 IC50 |
| Conditions | DUPA: competitive radioligand binding with [125I]-DUPA, LNCaP membrane fractions; PSMA-617: enzymatic assay and LNCaP cell equilibrium assay; PSMA-11: competitive binding assay |
Why This Matters
Binding affinity directly impacts targeting efficiency and off-target biodistribution; selecting a ligand with suboptimal affinity for a given payload may compromise therapeutic index.
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- [2] Benesova M, Bauder-Wüst U, Schäfer M, Klika KD, Mier W, Haberkorn U, Kopka K, Eder M. Preclinical evaluation of a tailor-made DOTA-conjugated PSMA inhibitor with optimized linker moiety for imaging and endoradiotherapy of prostate cancer. J Nucl Med. 2015;56(6):914-920. DOI: 10.2967/jnumed.114.147413. View Source
- [3] Eppard E, de la Fuente A, Benešová M, Khawar A, Bundschuh RA, Gärtner FC, Kreppel B, Kopka K, Essler M, Rösch F. Clinical translation and evaluation of 68Ga-PSMA-11 PET/CT for imaging prostate cancer. Int J Mol Sci. 2023;24(10):8543. DOI: 10.3390/ijms24108543. View Source
